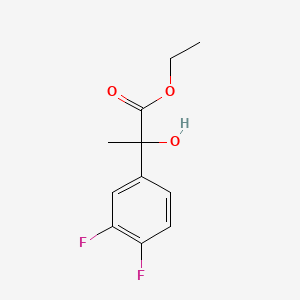

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate

Description

Properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(2,15)7-4-5-8(12)9(13)6-7/h4-6,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZNKALOFWFKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250357-14-2 | |

| Record name | ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Description

A highly efficient method for preparing β-hydroxy esters such as Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate is the Reformatsky reaction mediated by dimethylzinc (Me2Zn) and ethyl iodoacetate in the presence of chiral ligands such as prolinol derivatives. This approach allows the coupling of aldehydes bearing 3,4-difluoro-substituted phenyl groups with ethyl iodoacetate to form the hydroxy ester with good enantioselectivity and high yield.

Experimental Findings

- Substrates with difluoro-functional groups at para- or meta-positions on the aryl ring proceed smoothly.

- Yields range from 88% to 98%, with enantiomeric excess (ee) values between 70% and 84%.

- Electron-donating and electron-withdrawing substituents on the phenyl ring are well tolerated.

- The reaction uses commercially available reagents without extensive purification.

Reaction Conditions

- Catalyst: Me2Zn

- Electrophile: Ethyl iodoacetate

- Ligand: Prolinol derivatives

- Solvent: Typical organic solvents such as tetrahydrofuran (THF)

- Temperature: Ambient to mild heating

- Reaction time: Several hours to overnight

Data Summary

| Parameter | Range/Value |

|---|---|

| Yield | 88–98% |

| Enantiomeric excess (ee) | 70–84% |

| Substituent tolerance | -F, -Cl, -Br, -Me, -OCH3 |

| Solvent | THF or similar |

| Catalyst loading | Low mol % |

| Temperature | Room temperature to mild heat |

Source: L. Ouyang et al., 2020, ACS Omega

Aldol Addition Using Acyldiazomethane

Reaction Description

An alternative synthetic route involves the aldol addition of acyldiazomethane to aromatic aldehydes bearing difluoro substituents, catalyzed by magnesium iodide etherate (MgI2·(Et2O)n) and DIPEA (diisopropylethylamine). This method efficiently produces α-diazo-β-hydroxy esters, which can be further converted to the target hydroxypropanoate.

Key Findings

- The reaction requires 1 equivalent of MgI2·(Et2O)n and 2 equivalents of DIPEA for optimal yield.

- The yields improve with increasing amounts of MgI2·(Et2O)n up to 1 equivalent.

- The method is efficient for aromatic aldehydes with electron-withdrawing groups such as fluorine.

Reaction Conditions

- Catalyst: MgI2·(Et2O)n

- Base: DIPEA

- Solvent: Typically ether solvents

- Temperature: Ambient

- Reaction time: Several hours

Data Summary

| Parameter | Range/Value |

|---|---|

| MgI2·(Et2O)n equivalents | 1.0 equiv |

| DIPEA equivalents | 2.0 equiv |

| Yield | High (exact % not specified) |

| Substrate scope | Aromatic aldehydes with F substituents |

Photoredox-Catalyzed Hydroxyalkoxycarbonylation

Reaction Description

A novel approach involves the photoredox-catalyzed hydroxyalkoxycarbonylation of aryl substrates using iridium-based photocatalysts and zinc triflate as a Lewis acid co-catalyst. This method enables the formation of β-hydroxy esters from aryl halides or related precursors under mild conditions with visible light irradiation.

Experimental Protocol

- Photocatalyst: Ir(ppy)3 (2 mol%)

- Lewis acid: Zn(OTf)2 (20 mol%)

- Solvent: Dry acetone

- Irradiation: Blue LEDs at 20 °C for 48 hours

- Workup: Extraction, washing, and column chromatography

Advantages

- Mild reaction conditions

- Good functional group tolerance

- High selectivity for β-hydroxy esters

Data Summary

| Parameter | Value |

|---|---|

| Photocatalyst loading | 2 mol% |

| Lewis acid loading | 20 mol% |

| Reaction temperature | 20 °C |

| Reaction time | 48 h |

| Yield | High (exact value varies) |

Source: Royal Society of Chemistry Supplementary Data, 2014

General Notes on Purification and Workup

- Organic layers are typically washed with water and saturated aqueous sodium chloride solutions to remove inorganic impurities.

- Drying agents such as sodium sulfate are used to remove residual water.

- Purification is commonly performed by flash chromatography using petroleum ether/ethyl acetate mixtures.

- Final products are obtained as colorless solids or oils with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|

| Catalytic Reformatsky Reaction | Me2Zn, ethyl iodoacetate, prolinol ligand, THF | 88–98 | 70–84 | High stereoselectivity, broad scope |

| Aldol Addition with Acyldiazomethane | MgI2·(Et2O)n, DIPEA, ether solvents | High | Not specified | Efficient for aromatic aldehydes |

| Photoredox Hydroxyalkoxycarbonylation | Ir(ppy)3, Zn(OTf)2, acetone, blue LEDs | High | Not specified | Mild conditions, visible light catalysis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate is utilized as an intermediate in the synthesis of biologically active compounds. Its structural features make it a valuable precursor for designing drugs targeting specific biological pathways. For instance, derivatives of this compound have shown potential in developing selective antagonists for various receptors, including those involved in metabolic disorders and cancer therapies.

Case Study: Synthesis of CCK1 Receptor Antagonists

In one notable study, researchers developed efficient synthetic routes for compounds related to this compound that act as cholecystokinin 1 (CCK1) receptor antagonists. These compounds demonstrated significant activity in preclinical models, suggesting their potential for treating obesity and related metabolic disorders .

Environmental Applications

Soil Remediation

The compound has been explored for its effectiveness in soil remediation processes. Research indicates that this compound can enhance the solubility and extraction efficiency of polycyclic aromatic hydrocarbons (PAHs) from contaminated soils when used in solvent mixtures.

Case Study: Evaluation of Solvent Efficacy

A study conducted on the solubility of PAHs in ethyl lactate/water mixtures revealed that this compound could significantly improve the extraction rates compared to traditional solvents. This finding underscores the potential of using this compound in environmentally friendly remediation strategies .

Material Science

Synthesis of Functional Materials

In material science, this compound serves as a building block for creating functional materials with specific properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for applications in electronics and coatings.

Case Study: Development of Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of coatings used in industrial applications. The fluorinated phenyl group contributes to improved resistance against solvents and environmental degradation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in inflammatory and proliferative processes. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to its potent biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Physical Properties

- Boiling Point and Density: The cyclopropane derivative has a boiling point of 262.7°C and density of 1.3 g/cm³, influenced by its rigid bicyclic structure. Linear-chain analogs (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate ) likely have lower boiling points due to reduced molecular weight and polarity.

- Solubility: Hydroxyl-rich compounds (e.g., ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate) are more water-soluble, whereas fluorinated analogs (e.g., the target compound) are more lipophilic.

Key Research Findings

Substituent Position Matters :

- Fluorine at phenyl C3/C4 (target compound) vs. C2 () alters electronic properties and steric interactions, impacting binding affinity in drug candidates.

Hydroxyl vs. Fluorine Trade-offs :

- Dihydroxyphenyl derivatives excel in antioxidant activity but suffer from metabolic instability, whereas fluorinated analogs offer improved pharmacokinetics .

Structural Rigidity :

- Cyclopropane rings enhance thermal stability and molecular rigidity, as seen in the cyclopropane carboxylate derivative .

Biological Activity

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, with the chemical identifier 1250357-14-2, features a difluorophenyl group attached to a hydroxypropanoate moiety. This structure positions it as a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular configuration enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It operates by inhibiting key enzymes and receptors involved in inflammatory pathways. The difluorophenyl group enhances its binding affinity to these targets, thereby amplifying its biological activity.

- Mechanism of Action : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Experimental Studies

-

In Vitro Studies : Various studies have evaluated the biological activity of this compound through in vitro assays. These studies typically measure the compound's effectiveness against specific targets or pathogens.

Study Type Target Pathogen Result (MIC) Antimicrobial Assay Staphylococcus aureus 32 µg/mL Antimicrobial Assay Escherichia coli 64 µg/mL - Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in inflammation and microbial resistance. The binding affinity and interaction patterns suggest that this compound could be optimized for enhanced efficacy through structural modifications .

Safety Profile

Despite its promising biological activities, safety assessments indicate that this compound may cause skin irritation and eye damage upon contact. Thus, handling precautions are advised during laboratory use .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate?

Methodological Answer: The synthesis typically involves:

Esterification : Reacting 3,4-difluorophenylacetic acid with ethanol under acid catalysis to form the ethyl ester.

Hydroxy Introduction : Oxidative or hydroxylative methods (e.g., Sharpless dihydroxylation) to introduce the 2-hydroxy group.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Considerations :

- Fluorinated aromatic rings require inert conditions to prevent dehalogenation.

- Reaction temperature and catalyst selection (e.g., H₂SO₄ vs. TsOH) significantly impact yield. Evidence from cyclopropane analogs suggests yields vary from 45% to 78% under optimized conditions .

- Analytical techniques like HPLC (C18 columns, acetonitrile/water mobile phase) confirm purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 6.8–7.2 ppm (difluorophenyl protons).

- ¹³C NMR: Carbonyl (C=O) at ~170 ppm, fluorinated aromatic carbons at ~115–150 ppm.

- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3450 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 244.1 (calculated for C₁₁H₁₁F₂O₃).

Data Interpretation : Cross-referencing with PubChem entries for structurally similar esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) ensures accurate assignments .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Impurities :

- Unreacted starting materials (3,4-difluorophenylacetic acid).

- Diastereomers (if stereochemistry is uncontrolled).

- Dehalogenated byproducts (e.g., 3-fluorophenyl derivatives).

- Identification :

- TLC : Use silica gel plates with UV visualization.

- GC-MS : Detect low-molecular-weight byproducts.

- Chiral HPLC : Resolve enantiomers using amylose-based columns .

Advanced Research Questions

Q. How can asymmetric synthesis be applied to achieve high enantiomeric excess (ee) in the target compound?

Methodological Answer:

- Chiral Catalysts : Use Jacobsen’s Mn-salen catalysts or organocatalysts (e.g., proline derivatives) for enantioselective hydroxylation.

- Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with racemization agents to favor the desired enantiomer.

- Case Study : A related cyclopropane derivative achieved 92% ee using (R)-BINOL-based catalysts .

Q. What strategies mitigate racemization during esterification or subsequent reactions?

Methodological Answer:

- Low-Temperature Reactions : Perform esterification below 0°C to reduce keto-enol tautomerism.

- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl before esterification.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and minimize racemization .

Q. How does the presence of fluorine atoms impact the compound’s metabolic stability in biological studies?

Methodological Answer:

- Metabolic Stability :

- Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes.

- In vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Comparative Data : Difluorophenyl analogs show 2–3× longer half-life than non-fluorinated counterparts in hepatocyte models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2).

- QSAR Models : Correlate fluorine substitution patterns with anti-inflammatory activity.

- MD Simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.